YM-201636

Description

Properties

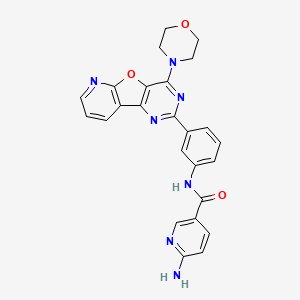

IUPAC Name |

6-amino-N-[3-(6-morpholin-4-yl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl)phenyl]pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21N7O3/c26-19-7-6-16(14-28-19)24(33)29-17-4-1-3-15(13-17)22-30-20-18-5-2-8-27-25(18)35-21(20)23(31-22)32-9-11-34-12-10-32/h1-8,13-14H,9-12H2,(H2,26,28)(H,29,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBPIBGNBHHGLEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=NC3=C2OC4=C3C=CC=N4)C5=CC(=CC=C5)NC(=O)C6=CN=C(C=C6)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21N7O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90433303 | |

| Record name | 6-Amino-N-{3-[4-(morpholin-4-yl)pyrido[3',2':4,5]furo[3,2-d]pyrimidin-2-yl]phenyl}pyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90433303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

467.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

371942-69-7 | |

| Record name | 6-Amino-N-{3-[4-(morpholin-4-yl)pyrido[3',2':4,5]furo[3,2-d]pyrimidin-2-yl]phenyl}pyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90433303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

YM-201636: A Deep Dive into its Mechanism of Action in Endosomal Trafficking

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of YM-201636, a potent and selective inhibitor of PIKfyve kinase. By disrupting the delicate balance of phosphoinositide signaling, this compound profoundly impacts endosomal trafficking and related cellular processes, making it a critical tool for research and a potential starting point for therapeutic development.

Core Mechanism: Inhibition of PIKfyve and PtdIns(3,5)P₂ Synthesis

This compound exerts its effects by specifically targeting PIKfyve, a lipid kinase responsible for the synthesis of phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P₂).[1][2][3] This phosphoinositide is a key regulator of endosome and lysosome homeostasis. The inhibition of PIKfyve by this compound leads to a rapid decrease in cellular PtdIns(3,5)P₂ levels, triggering a cascade of events that disrupt endosomal trafficking and function.[1][4]

The primary consequence of PIKfyve inhibition is the formation of large, swollen cytoplasmic vacuoles derived from late endosomes and lysosomes.[1][2][5] This dramatic morphological change is a hallmark of this compound treatment and is attributed to a block in membrane fission and recycling processes that are dependent on PtdIns(3,5)P₂.

Quantitative Impact of this compound

The potency and selectivity of this compound have been characterized in various studies. The following tables summarize key quantitative data regarding its activity and effects.

| Parameter | Value | Cell/System | Reference |

| IC₅₀ (PIKfyve) | 33 nM | In vitro kinase assay | [1][4] |

| IC₅₀ (p110α) | 3 µM | In vitro kinase assay | [1][4] |

| IC₅₀ (Fab1 - yeast orthologue) | >5 µM | In vitro kinase assay | [1][4] |

| PtdIns(3,5)P₂ Reduction | ~80% | NIH3T3 cells (800 nM) | [4] |

| Retroviral Budding Inhibition | ~80% | Cells (800 nM) | [4] |

| Cellular Effect | Concentration | Time | Observations | Reference |

| Vacuole Formation | 800 nM | 2 hours | Swollen vesicles derived from endosomal material observed. | [1] |

| CI-MPR Trafficking Defect | 800 nM | 2 hours | Accumulation of Cation-Independent Mannose-6-Phosphate Receptor in endosomal compartments. | [1][6] |

| Neuronal Cell Death | 1 µM | 24 hours | Apoptosis-independent cell death in primary hippocampal neurons. | [7] |

| Delayed Wound Healing | Not specified | Not specified | Delayed by 40% in cultured cells. | [8] |

Disruption of Key Endosomal Trafficking Pathways

The depletion of PtdIns(3,5)P₂ by this compound has far-reaching consequences for multiple endosomal trafficking pathways:

-

Endosome Maturation and Sorting: this compound blocks the maturation of early endosomes to late endosomes.[9][10] This is evidenced by the increased co-localization of endocytosed cargo with the early endosome marker EEA1 and decreased co-localization with the late endosome marker LAMP1.[9][10] This disruption leads to the incorrect sorting of cargo, such as the accumulation of epidermal growth factor receptors (EGFR) on the limiting membrane of the swollen vesicles.[1]

-

Endosome to TGN Trafficking: The recycling of proteins from the endosomes to the trans-Golgi network (TGN) is impaired. This is demonstrated by the altered distribution of proteins like the cation-independent mannose-6-phosphate receptor (CI-M6PR) and TGN-46, which accumulate in dispersed puncta instead of their normal perinuclear localization.[6]

-

Autophagy: this compound dysregulates autophagy.[2][11] It leads to an increase in the levels of the autophagosomal marker LC3-II, which is potentiated by the inhibition of lysosomal proteases.[2][11] This suggests a block in the later stages of autophagy, specifically the fusion of autophagosomes with lysosomes or the degradation of autolysosomal content. The resulting vacuoles often contain intravacuolar membranes and inclusions reminiscent of autolysosomes.[2][11]

-

Lysosome Homeostasis: The inhibition of PIKfyve leads to a significant decrease in the number of electron-dense lysosomes.[3] This indicates a failure in lysosome maturation and function. Furthermore, this compound can induce lysosomal enlargement through a reversible inhibition of lysosome fission.[12]

Signaling Pathways and Logical Relationships

The following diagrams illustrate the central role of PIKfyve in endosomal trafficking and how its inhibition by this compound disrupts these processes.

Experimental Protocols

The investigation of this compound's mechanism of action relies on a variety of cell biology and biochemical techniques. Below are generalized protocols for key experiments.

Immunofluorescence Staining for Endosomal Markers

This protocol is used to visualize the effect of this compound on the morphology and localization of endosomal compartments.

-

Cell Culture and Treatment: Plate cells (e.g., NIH3T3, HeLa, or primary neurons) on glass coverslips. Treat cells with the desired concentration of this compound (e.g., 800 nM) or vehicle control (DMSO) for a specified time (e.g., 2-4 hours).

-

Fixation and Permeabilization: Wash cells with PBS and fix with 4% paraformaldehyde for 15-20 minutes at room temperature. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking and Antibody Incubation: Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour. Incubate with primary antibodies against endosomal markers (e.g., EEA1 for early endosomes, LAMP1 for late endosomes/lysosomes) overnight at 4°C.

-

Secondary Antibody and Imaging: Wash cells and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark. Mount coverslips on slides with a mounting medium containing a nuclear stain (e.g., DAPI).

-

Microscopy: Visualize the cells using a confocal or fluorescence microscope. Analyze the images for changes in the size, number, and co-localization of the stained organelles.

References

- 1. embopress.org [embopress.org]

- 2. Inhibition of PIKfyve by this compound dysregulates autophagy and leads to apoptosis-independent neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of PIKfyve by this compound Dysregulates Autophagy and Leads to Apoptosis-Independent Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. biorxiv.org [biorxiv.org]

- 6. PIKfyve Regulation of Endosome-Linked Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Lipid kinases VPS34 and PIKfyve coordinate a phosphoinositide cascade to regulate retriever-mediated recycling on endosomes | eLife [elifesciences.org]

- 9. PIKfyve Regulates the Endosomal Localization of CpG Oligodeoxynucleotides to Elicit TLR9-Dependent Cellular Responses | PLOS One [journals.plos.org]

- 10. PIKfyve Regulates the Endosomal Localization of CpG Oligodeoxynucleotides to Elicit TLR9-Dependent Cellular Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of PIKfyve by this compound Dysregulates Autophagy and Leads to Apoptosis-Independent Neuronal Cell Death | PLOS One [journals.plos.org]

- 12. A family of PIKFYVE inhibitors with therapeutic potential against autophagy-dependent cancer cells disrupt multiple events in lysosome homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

What is the primary target of YM-201636?

An in-depth analysis of YM-201636, a potent and selective small-molecule inhibitor, reveals its primary molecular target to be the lipid kinase PIKfyve. This enzyme is critical in the synthesis of phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2), a key signaling lipid involved in regulating endomembrane trafficking.[1][2][3][4] This technical guide provides a comprehensive overview of this compound, its target, mechanism of action, and the experimental methodologies used for its characterization, tailored for researchers and professionals in drug development.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified in various assays, demonstrating its potency and selectivity for PIKfyve.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target Kinase | IC50 Value | Notes |

| PIKfyve (mammalian) | 33 nM | Primary Target [1][2][3][4] |

| p110α (Class IA PI3K) | 3 µM | Approximately 100-fold less potent than against PIKfyve.[1][2] |

| Fab1 (yeast orthologue of PIKfyve) | >5 µM | Insensitive to this compound, a key finding for target validation experiments.[1][3] |

| Type Iα PtdInsP Kinase | >2 µM | [3][4] |

| Type IIγ PtdInsP Kinase | Not inhibited at 10 µM | [3][4] |

Table 2: Cellular and Functional Activity of this compound

| Cellular Effect | Effective Concentration / IC50 | Cell Type / System | Notes |

| PtdIns(3,5)P2 Production | 80% inhibition at 800 nM | NIH3T3 cells | Demonstrates in-cell target engagement.[1][2] |

| Endosomal Vesiculation (Phenotype) | A50 of ~400 nM | NIH3T3 cells | A characteristic cellular phenotype of PIKfyve inhibition.[1] |

| Insulin-activated 2-deoxyglucose uptake | IC50 of 54 nM | 3T3L1 adipocytes | [2][3] |

| Retroviral Budding | 80% reduction at 800 nM | Moloney leukemia virus-expressing cells | Highlights a functional consequence of PIKfyve inhibition.[2][5] |

Mechanism of Action and Signaling Pathway

This compound exerts its effects by directly inhibiting the catalytic activity of PIKfyve. PIKfyve is a phosphoinositide kinase that phosphorylates phosphatidylinositol 3-phosphate (PtdIns3P) on the 5' position of the inositol ring to generate PtdIns(3,5)P2.[6] This lipid is crucial for the regulation of endosomal and lysosomal homeostasis.

Inhibition of PIKfyve by this compound leads to a rapid depletion of cellular PtdIns(3,5)P2 levels.[1] This disruption has several downstream consequences, including:

-

Defective Endosomal Sorting: Inhibition of the PIKfyve pathway leads to the accumulation of enlarged late endosomal compartments.[1][7]

-

Impaired Autophagy: this compound treatment can increase the levels of the autophagosomal marker LC3-II, suggesting alterations in the autophagic process.[8][9]

-

Blockade of Retroviral Egress: The budding of certain retroviruses, which relies on the endosomal sorting machinery, is significantly impaired.[1][2]

-

Neuronal Effects: In neurons, PIKfyve inhibition can lead to vacuolation of endolysosomal membranes and apoptosis-independent cell death.[8]

Experimental Protocols

The identification and validation of PIKfyve as the primary target of this compound involved several key experiments.

In Vitro Lipid Kinase Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified PIKfyve.

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against PIKfyve and other lipid kinases.

-

Methodology:

-

Purified recombinant PIKfyve enzyme is incubated with its lipid substrate, phosphatidylinositol 3-phosphate (PtdIns3P).

-

The reaction is initiated by the addition of [γ-³²P]ATP and a magnesium chloride (MgCl₂) buffer.

-

Varying concentrations of this compound are added to the reaction mixtures.

-

The reaction is allowed to proceed for a set time at 37°C and then stopped.

-

Lipids are extracted and separated using thin-layer chromatography (TLC).

-

The production of radiolabeled PtdIns(3,5)P2 is quantified by autoradiography and scintillation counting.

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[5]

-

Target Validation via siRNA Knockdown

This experiment confirms that the cellular phenotype observed with this compound treatment is specifically due to the inhibition of PIKfyve.

-

Objective: To compare the cellular phenotype of this compound treatment with that of genetic knockdown of PIKfyve.

-

Methodology:

-

Cultured cells (e.g., NIH3T3) are transfected with short interfering RNA (siRNA) specifically targeting PIKfyve mRNA. A non-targeting control siRNA is used in a parallel culture.

-

Cells are incubated for a period (e.g., 48-72 hours) to allow for the depletion of the PIKfyve protein.

-

A separate set of cells is treated with this compound (e.g., 800 nM).

-

All cell groups are observed using phase-contrast microscopy.

-

The phenotype, specifically the formation of large cytoplasmic vacuoles or vesicles, is compared between the PIKfyve siRNA-treated cells and the this compound-treated cells. A similar phenotype strongly indicates that PIKfyve is the relevant target of the compound.[1][7]

-

Rescue Experiment with Yeast Orthologue (Fab1)

This experiment provides further evidence for the specificity of this compound for mammalian PIKfyve.

-

Objective: To demonstrate that the effects of this compound can be rescued by expressing a drug-insensitive orthologue of PIKfyve.

-

Methodology:

-

As established in in vitro assays, the yeast orthologue of PIKfyve, Fab1, is insensitive to this compound.[1]

-

Mammalian cells (e.g., NIH3T3) are transfected with a plasmid to express GFP-tagged Fab1. Control cells are transfected with a GFP-only plasmid.

-

Both sets of transfected cells are then treated with a high concentration of this compound (e.g., 800 nM for 2 hours).

-

The formation of the characteristic swollen vesicle phenotype is quantified in both cell populations.

-

A significant reduction in the number and size of vesicles in the Fab1-expressing cells compared to the control cells indicates that Fab1 can functionally compensate for the inhibited mammalian PIKfyve, confirming the target's specificity.[1][7]

-

References

- 1. embopress.org [embopress.org]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. apexbt.com [apexbt.com]

- 5. YM201636, an inhibitor of retroviral budding and PIKfyve-catalyzed PtdIns(3,5)P2 synthesis, halts glucose entry by insulin in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The effects of PIKfyve inhibitor YM201636 on claudins and malignancy potential of nonsmall cell cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A selective PIKfyve inhibitor blocks PtdIns(3,5)P2 production and disrupts endomembrane transport and retroviral budding - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of PIKfyve by this compound dysregulates autophagy and leads to apoptosis-independent neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of PIKfyve by this compound Dysregulates Autophagy and Leads to Apoptosis-Independent Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

YM-201636: A Selective PIKfyve Inhibitor for Probing Endosomal and Autophagic Pathways

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

YM-201636 is a potent and selective small-molecule inhibitor of PIKfyve kinase, a critical enzyme in the phosphoinositide signaling pathway. PIKfyve, a dual-specificity lipid and protein kinase, primarily catalyzes the synthesis of phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2) from phosphatidylinositol 3-phosphate (PtdIns(3)P). This lesser-known phosphoinositide plays a crucial role in regulating the dynamic processes of endosomal trafficking, lysosomal homeostasis, and autophagy. By specifically targeting PIKfyve, this compound serves as an invaluable chemical tool to dissect the intricate cellular functions governed by PtdIns(3,5)P2, offering insights into fundamental cell biology and potential therapeutic avenues for a range of diseases, including cancer and neurodegenerative disorders. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its use, and visualizations of the cellular pathways it modulates.

Mechanism of Action

This compound exerts its biological effects through the selective inhibition of PIKfyve's kinase activity. By binding to the ATP-binding pocket of PIKfyve, this compound prevents the phosphorylation of PtdIns(3)P to PtdIns(3,5)P2. This acute depletion of PtdIns(3,5)P2 disrupts the delicate balance of phosphoinositides within the endolysosomal system, leading to a cascade of cellular consequences.

The primary and most striking phenotype observed upon this compound treatment is the formation of large, swollen cytoplasmic vacuoles. These vacuoles are derived from late endosomes and lysosomes and are a direct consequence of impaired membrane fission and trafficking events that are dependent on PtdIns(3,5)P2. Specifically, the inhibition of PIKfyve disrupts:

-

Endosomal Sorting and Trafficking: this compound impairs the proper sorting of cargo within the endosomal system, leading to the accumulation of receptors and other molecules in the swollen endosomes. This disrupts the normal recycling and degradative pathways.

-

Lysosomal Homeostasis: The maintenance of lysosomal size, morphology, and function is critically dependent on PtdIns(3,5)P2. Inhibition of its synthesis by this compound leads to enlarged lysosomes with impaired function.

-

Autophagy: this compound has been shown to dysregulate autophagy. While it can induce the accumulation of the autophagosomal marker LC3-II, this is often due to a blockage in the fusion of autophagosomes with lysosomes, leading to an accumulation of immature autophagosomes and a failure of autophagic clearance.

Data Presentation

In Vitro Kinase and Cellular Activity of this compound

| Target | Assay Type | IC50 (nM) | Notes |

| PIKfyve | Cell-free kinase assay | 33 | Potent and primary target. |

| p110α (PI3Kα) | Cell-free kinase assay | 3,300 | Approximately 100-fold less potent than against PIKfyve. |

| Fab1 (yeast PIKfyve) | Cell-free kinase assay | >5,000 | Insensitive, highlighting species-specific differences. |

| Insulin-stimulated glucose uptake | Cellular assay (3T3L1 adipocytes) | 54 | Demonstrates potent effects on cellular glucose metabolism. |

Experimental Protocols

In Vitro PIKfyve Kinase Assay

This protocol describes the measurement of PIKfyve kinase activity in vitro, suitable for determining the IC50 of inhibitors like this compound.

Materials:

-

Recombinant human PIKfyve enzyme

-

PI(3)P substrate

-

ATP (radiolabeled [γ-³²P]ATP or non-radiolabeled for ADP-Glo assay)

-

Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)

-

This compound or other inhibitors

-

ADP-Glo™ Kinase Assay kit (Promega) or phosphocellulose paper for radiolabeled assay

Procedure:

-

Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare a master mix containing the kinase assay buffer, PI(3)P substrate, and recombinant PIKfyve enzyme.

-

Inhibitor Preparation: Prepare a serial dilution of this compound in the kinase assay buffer.

-

Kinase Reaction:

-

Add the desired concentration of this compound or vehicle (DMSO) to the kinase reaction mix.

-

Initiate the reaction by adding ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).

-

-

Detection (ADP-Glo™ Method):

-

Stop the kinase reaction by adding ADP-Glo™ Reagent.

-

Incubate for 40 minutes at room temperature to deplete the remaining ATP.

-

Add Kinase Detection Reagent and incubate for 30 minutes at room temperature to convert ADP to ATP.

-

Measure the luminescence using a plate reader. The light output is proportional to the ADP produced and thus the kinase activity.

-

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Analysis of Cellular Phosphoinositide Levels by Metabolic Labeling and HPLC

This protocol allows for the direct measurement of changes in cellular PtdIns(3,5)P2 levels upon treatment with this compound.

Materials:

-

Cells of interest (e.g., HEK293, HeLa)

-

Phosphate-free DMEM

-

[³²P]orthophosphate

-

This compound

-

Lipid extraction reagents (Chloroform, Methanol, HCl)

-

Deacylation reagent (Methylamine in Methanol/Water/Butanol)

-

HPLC system with a strong anion exchange (SAX) column

-

Scintillation counter

Procedure:

-

Metabolic Labeling:

-

Plate cells and allow them to adhere.

-

Wash cells with phosphate-free DMEM.

-

Incubate cells in phosphate-free DMEM containing [³²P]orthophosphate for 2-4 hours to label the intracellular ATP pool.

-

-

Inhibitor Treatment: Add this compound or vehicle (DMSO) to the labeling medium and incubate for the desired time (e.g., 30-60 minutes).

-

Lipid Extraction:

-

Aspirate the labeling medium and stop the reaction by adding ice-cold 0.5 M HCl.

-

Scrape the cells and transfer to a glass tube.

-

Perform a two-phase lipid extraction by adding chloroform and methanol.

-

Vortex and centrifuge to separate the phases. Collect the lower organic phase containing the lipids.

-

-

Deacylation:

-

Dry the lipid extract under a stream of nitrogen.

-

Resuspend the lipid film in the deacylation reagent.

-

Incubate at 53°C for 50 minutes to remove the fatty acid chains, leaving the water-soluble glycerophosphoinositol head groups.

-

-

HPLC Analysis:

-

Dry the deacylated sample and resuspend in water.

-

Inject the sample onto an HPLC SAX column.

-

Elute the glycerophosphoinositols using a gradient of ammonium phosphate.

-

Collect fractions and measure the radioactivity in each fraction using a scintillation counter.

-

-

Data Analysis: Identify the PtdIns(3,5)P2 peak based on its elution time (determined using standards) and quantify the radioactivity. Compare the counts in the PtdIns(3,5)P2 peak from this compound-treated cells to vehicle-treated cells to determine the extent of inhibition.

Immunofluorescence Staining for Endosomal and Autophagic Markers

This protocol is for visualizing the effect of this compound on the localization of endosomal and autophagic proteins.

Materials:

-

Cells cultured on glass coverslips

-

This compound

-

4% Paraformaldehyde (PFA) in PBS for fixation

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 3% BSA in PBS)

-

Primary antibodies (e.g., anti-EEA1 for early endosomes, anti-LAMP1 for late endosomes/lysosomes, anti-LC3 for autophagosomes)

-

Fluorescently labeled secondary antibodies

-

DAPI for nuclear staining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Treatment: Treat cells with this compound or vehicle (DMSO) for the desired time and concentration.

-

Fixation:

-

Wash cells with PBS.

-

Fix with 4% PFA for 15 minutes at room temperature.

-

-

Permeabilization:

-

Wash cells with PBS.

-

Permeabilize with permeabilization buffer for 10 minutes.

-

-

Blocking:

-

Wash cells with PBS.

-

Block with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Dilute the primary antibody in blocking buffer.

-

Incubate the coverslips with the primary antibody solution overnight at 4°C.

-

-

Secondary Antibody Incubation:

-

Wash cells with PBS.

-

Dilute the fluorescently labeled secondary antibody in blocking buffer.

-

Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.

-

-

Staining and Mounting:

-

Wash cells with PBS.

-

Stain nuclei with DAPI for 5 minutes.

-

Wash with PBS.

-

Mount the coverslips onto microscope slides using mounting medium.

-

-

Imaging: Visualize the stained cells using a fluorescence microscope. Acquire images in the appropriate channels for the fluorophores used.

Western Blotting for LC3-II Accumulation

This protocol is used to quantify the levels of LC3-II, a marker for autophagosomes, in response to this compound treatment.

Materials:

-

Cultured cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay reagent (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and blotting apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody (anti-LC3)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis:

-

Treat cells with this compound or vehicle (DMSO). To assess autophagic flux, a parallel set of cells can be co-treated with a lysosomal inhibitor like bafilomycin A1.

-

Wash cells with ice-cold PBS.

-

Lyse cells in lysis buffer on ice.

-

Clarify the lysate by centrifugation.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE. Use a high-percentage acrylamide gel (e.g., 15%) to resolve LC3-I and LC3-II.

-

-

Western Blotting:

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

-

Antibody Incubation:

-

Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane with TBST.

-

Incubate the membrane with a chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

-

Data Analysis: Quantify the band intensities for LC3-II and a loading control (e.g., β-actin or GAPDH). Normalize the LC3-II signal to the loading control. The ratio of LC3-II to the loading control is used to compare the extent of autophagosome accumulation between different treatment conditions.

Mandatory Visualization

PIKfyve Signaling Pathway and its Inhibition by this compound

Caption: PIKfyve phosphorylates PtdIns(3)P to PtdIns(3,5)P2, regulating key cellular processes.

Experimental Workflow for Assessing this compound's Effect on Autophagy

Caption: Workflow for analyzing this compound's impact on autophagy via Western Blot and IF.

YM-201636: A Technical Guide to a Potent PIKfyve Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

YM-201636 is a potent and selective small-molecule inhibitor of PIKfyve kinase, a critical enzyme in the regulation of endosomal trafficking and membrane homeostasis. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of this compound. It is intended to serve as a valuable resource for researchers in cell biology, oncology, and virology, as well as for professionals in drug discovery and development. This document details the inhibitory profile of this compound, its effects on cellular signaling pathways, and protocols for key in vitro and cellular assays.

Chemical Structure and Properties

This compound, with the formal name 6-amino-N-[3-[4-(4-morpholinyl)pyrido[3',2':4,5]furo[3,2-d]pyrimidin-2-yl]phenyl]-3-pyridinecarboxamide, is a pyridofuropyrimidine derivative.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₅H₂₁N₇O₃ | [2] |

| Molecular Weight | 467.48 g/mol | [2] |

| CAS Number | 371942-69-7 | [2] |

| Appearance | Crystalline solid | [2] |

| SMILES | C1COCCN1C2=NC3=C(OC4=C3C=CC=N4)C(=N2)C5=CC(=CC=C5)NC(=O)C6=CN=C(C=C6)N | [2] |

| InChI Key | YBPIBGNBHHGLEB-UHFFFAOYSA-N | [2] |

| Solubility | DMSO: 12 mg/mL (25.66 mM) | [3] |

While a detailed, step-by-step synthesis protocol for this compound is not publicly available, its synthesis falls within the established methodologies for preparing complex heterocyclic compounds, likely involving multi-step reactions to construct the pyridofuropyrimidine core and subsequent functionalization.

Biological Activity and Mechanism of Action

This compound is a highly potent inhibitor of PIKfyve kinase, an enzyme that phosphorylates phosphatidylinositol 3-phosphate (PtdIns3P) to generate phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P₂) and can also produce phosphatidylinositol 5-phosphate (PtdIns5P).[1][4] These phosphoinositides are crucial signaling lipids that regulate the fission and fusion of endosomes and lysosomes, thereby controlling endosomal trafficking and cellular homeostasis.[4]

By inhibiting PIKfyve, this compound disrupts these processes, leading to the formation of enlarged endosomes and vacuoles.[5][6] This disruption of endosomal sorting has been shown to interfere with several cellular functions, including retroviral budding and the trafficking of certain receptors.[6][7]

Kinase Inhibitory Profile

The inhibitory activity of this compound against various kinases has been characterized, demonstrating its high selectivity for PIKfyve.

| Target Kinase | IC₅₀ | Reference |

| PIKfyve | 33 nM | [2][3][6] |

| p110α (PI3Kα) | 3.3 µM | [2][3] |

| Fab1 (yeast PIKfyve) | >5 µM | [2][3][6] |

| Type Iα PtdInsP Kinase | >2 µM | [2] |

| Type IIγ PtdInsP Kinase | >10 µM | [2] |

Cellular Effects

This compound exerts a range of effects on different cell types, stemming from its primary mechanism of PIKfyve inhibition.

| Cellular Process | Cell Line(s) | Effect | Concentration | Reference |

| PtdIns(3,5)P₂ Production | NIH3T3 | 80% decrease | 800 nM | [6] |

| PtdIns5P Production | 3T3L1 adipocytes, HEK293, CHO-T | Preferential inhibition over PtdIns(3,5)P₂ | 10-25 nM | [1][4] |

| Endosomal Trafficking | NIH3T3, MDCK | Impaired trafficking, formation of swollen vesicles | 800 nM | [5][6] |

| Retroviral Budding | TEGH fibrosarcoma | 80% reduction in virus release | 800 nM | [5][6] |

| Glucose Uptake | 3T3L1 adipocytes | Inhibition of basal and insulin-activated uptake | IC₅₀ = 54 nM | [8] |

| Autophagy | HepG2, Huh-7 | Induction of autophagy | Not specified | [9] |

| Cell Proliferation | NSCLC cell lines (Calu-1, H1299, HCC827) | Inhibition of proliferation | IC₅₀ = 11.07-74.95 µM (72h) | [9] |

Signaling Pathways

The primary signaling pathway affected by this compound is the PIKfyve-mediated synthesis of PtdIns(3,5)P₂ and PtdIns5P. Inhibition of this pathway has downstream consequences on endosomal sorting and trafficking, which in turn can impact other signaling cascades.

Caption: PIKfyve phosphorylates PtdIns3P to produce PtdIns(3,5)P₂ and PtdIns5P.

The Endosomal Sorting Complexes Required for Transport (ESCRT) machinery is crucial for the formation of multivesicular bodies and the budding of some enveloped viruses.[7] this compound-mediated inhibition of PIKfyve disrupts the normal function of the ESCRT pathway, leading to impaired retroviral release.[6][7]

Caption: this compound inhibits PIKfyve, disrupting endosomal maturation and ESCRT function.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, based on published literature.

In Vitro PIKfyve Kinase Assay

This protocol is adapted from methodologies used to determine the IC₅₀ of this compound against PIKfyve.[10]

Caption: Workflow for determining PIKfyve kinase activity in vitro.

Materials:

-

Cell lysate containing PIKfyve

-

Anti-PIKfyve antibody

-

Protein A/G-Sepharose beads

-

This compound

-

Phosphatidylinositol (PtdIns)

-

[γ-³²P]ATP

-

Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA)

-

Lipid extraction reagents (e.g., chloroform, methanol, HCl)

-

TLC plates and developing solvent

Procedure:

-

Immunoprecipitation: Incubate cell lysates with anti-PIKfyve antibody overnight at 4°C. Add Protein A/G-Sepharose beads and incubate for an additional 1-2 hours.

-

Washing: Pellet the beads by centrifugation and wash extensively with lysis buffer and then with kinase assay buffer.

-

Pre-incubation with Inhibitor: Resuspend the beads in kinase assay buffer containing various concentrations of this compound or vehicle (DMSO) and pre-incubate for 15 minutes at 37°C.

-

Substrate Addition: Add sonicated PtdIns to the reaction mixture.

-

Kinase Reaction: Initiate the reaction by adding [γ-³²P]ATP. Incubate for 15-30 minutes at 37°C.

-

Lipid Extraction: Stop the reaction and extract the lipids.

-

TLC Analysis: Spot the extracted lipids onto a TLC plate and develop using an appropriate solvent system to separate the different phosphoinositides.

-

Detection and Quantification: Expose the TLC plate to a phosphor screen or X-ray film to visualize the radiolabeled lipids. Quantify the intensity of the bands corresponding to the product to determine the level of kinase activity and calculate the IC₅₀ value for this compound.[10]

Retroviral Budding Assay

This protocol is based on the methodology used to assess the effect of this compound on retrovirus release.[5][6]

Materials:

-

TEGH human fibrosarcoma cells producing ecotropic retrovirus

-

Cell culture medium and supplements

-

This compound

-

Reverse transcriptase activity assay kit

Procedure:

-

Cell Seeding: Plate TEGH cells at an appropriate density and allow them to adhere overnight.

-

Treatment: Treat the cells with 800 nM this compound or vehicle (DMSO) for a specified period (e.g., 24 hours).

-

Supernatant Collection: Collect the cell culture supernatant.

-

Virus Quantification: Quantify the amount of virus released into the supernatant using a reverse transcriptase activity assay.

-

Data Analysis: Compare the reverse transcriptase activity in the supernatant of this compound-treated cells to that of vehicle-treated cells to determine the percentage of inhibition of viral budding.[5]

Conclusion

This compound is a valuable research tool for elucidating the roles of PIKfyve and its downstream signaling pathways in various cellular processes. Its high potency and selectivity make it a powerful agent for studying endosomal trafficking, autophagy, and viral replication. The data and protocols presented in this guide are intended to facilitate further research into the multifaceted functions of PIKfyve and the potential therapeutic applications of its inhibitors.

References

- 1. Functional dissociation between PIKfyve-synthesized PtdIns5P and PtdIns(3,5)P2 by means of the PIKfyve inhibitor YM201636 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. journals.physiology.org [journals.physiology.org]

- 5. embopress.org [embopress.org]

- 6. A selective PIKfyve inhibitor blocks PtdIns(3,5)P2 production and disrupts endomembrane transport and retroviral budding - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of PIKFYVE kinase interferes ESCRT pathway to suppress RNA virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. YM201636, an inhibitor of retroviral budding and PIKfyve-catalyzed PtdIns(3,5)P2 synthesis, halts glucose entry by insulin in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The effects of PIKfyve inhibitor YM201636 on claudins and malignancy potential of nonsmall cell cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Functional dissociation between PIKfyve-synthesized PtdIns5P and PtdIns(3,5)P2 by means of the PIKfyve inhibitor YM201636 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Effect of YM-201636 on PtdIns(3,5)P2 Synthesis

Authored For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

YM-201636 is a potent and selective small-molecule inhibitor of the lipid kinase PIKfyve, the primary enzyme responsible for the synthesis of phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2) and phosphatidylinositol 5-phosphate (PtdIns5P). By specifically targeting PIKfyve, this compound serves as a critical tool for elucidating the complex roles of these low-abundance phosphoinositides in cellular processes, particularly endosomal trafficking and membrane homeostasis. Inhibition of PIKfyve by this compound leads to a rapid depletion of PtdIns(3,5)P2, resulting in profound cellular effects, including the formation of large cytoplasmic vacuoles and disruption of endomembrane transport. This guide provides a comprehensive overview of the mechanism of action of this compound, quantitative data on its inhibitory effects, and detailed experimental protocols for its use in research settings.

Mechanism of Action and Signaling Pathway

The primary enzymatic activity of PIKfyve is the phosphorylation of phosphatidylinositol 3-phosphate (PtdIns3P) at the D-5 position of the inositol ring, which produces PtdIns(3,5)P2.[1] PIKfyve is also responsible for the synthesis of PtdIns5P.[2][3] this compound is a pyridofuropyrimidine compound that potently inhibits the catalytic activity of mammalian PIKfyve.[1][4] This inhibition blocks the synthesis of both PtdIns(3,5)P2 and PtdIns5P, leading to the disruption of downstream signaling and trafficking pathways that are dependent on these lipids.[2][5]

The acute cellular response to PIKfyve inhibition by this compound is characterized by the accumulation of an enlarged late endosomal compartment and the formation of prominent cytoplasmic vacuoles.[5][6] This phenotype is a direct consequence of impaired endosome fission and maturation, processes critically regulated by PtdIns(3,5)P2.[1]

Quantitative Data on this compound Inhibition

The efficacy and selectivity of this compound have been quantified in both in vitro enzymatic assays and in vivo cellular models. The data consistently demonstrate high potency for PIKfyve with significant selectivity over other related kinases.

Table 1: In Vitro Inhibitory Activity of this compound [1][4][7]

| Target Kinase | Organism | IC50 (nM) | Selectivity vs. PIKfyve |

|---|---|---|---|

| PIKfyve | Mammalian | 33 | - |

| p110α (PI3K) | Mammalian | 3,300 | ~100-fold |

| Type Iα PtdInsP Kinase | Mouse | >2,000 | >60-fold |

| Type IIγ PtdInsP Kinase | Mammalian | >10,000 | >300-fold |

| Fab1 (PIKfyve Ortholog)| S. cerevisiae | >5,000 | Insensitive |

Table 2: Effect of 800 nM this compound on Phosphoinositide Levels in NIH3T3 Cells [4][8] Data represents total radiolabel incorporation (c.p.m. ± range, n=2) after metabolic labeling with [³²P]Pi.

| Phosphoinositide | Vehicle (Control) | This compound (800 nM) | % of Control |

|---|---|---|---|

| PtdIns(3,5)P2 | 2,219 ± 71 | 465 ± 52 | ~20% |

| PtdIns3P | 7,685 ± 307 | 7,476 ± 484 | ~97% |

| PtdIns4P | 212,147 ± 5,485 | 194,539 ± 16,732 | ~92% |

| PtdIns(3,4)P2 | 1,366 ± 44 | 1,319 ± 143 | ~97% |

| PtdIns(4,5)P2 | 487,335 ± 641 | 393,289 ± 16,190 | ~81% |

Table 3: Dose-Dependent Inhibition of PtdIns(3,5)P2 and PtdIns5P Synthesis by this compound [2][3] Cellular assays performed with 160 nM this compound for 40 minutes.

| Lipid Product | Cell Line | % Reduction from Control |

|---|---|---|

| PtdIns(3,5)P2 | 3T3L1 Adipocytes | 28.7% |

| HEK293 | 46.0% | |

| CHO-T | 35.0% | |

| PtdIns5P | 3T3L1 Adipocytes | 62.7% |

| HEK293 | 71.0% |

| | CHO-T | 62.0% |

Note: At lower concentrations (10-25 nM in vitro, 160 nM in cells), this compound preferentially inhibits PtdIns5P synthesis over PtdIns(3,5)P2 synthesis.[2][3][6]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to characterize the effects of this compound.

This protocol is adapted from methods used to determine the IC50 of this compound.[3][9]

-

Enzyme Preparation: Immunoprecipitate PIKfyve from cell lysates (e.g., 3T3L1 adipocytes) using anti-PIKfyve antibodies and protein A-sepharose beads.

-

Bead Washing: Wash beads sequentially with RIPA buffer, high-salt buffer (500 mM LiCl), and finally twice with the kinase assay buffer (50 mM Tris-HCl pH 7.5, 1 mM EGTA, 10 mM MgCl₂).

-

Inhibitor Pre-incubation: Resuspend the beads in assay buffer containing 100 µM PtdIns substrate. Add varying concentrations of this compound (or vehicle control) and pre-incubate for 15 minutes at 37°C.

-

Kinase Reaction: Initiate the reaction by adding the ATP mixture (15 µM cold ATP and 30 µCi [γ-³²P]ATP). The final reaction volume is typically 50 µL.

-

Incubation: Incubate the reaction for 15 minutes at 37°C.

-

Reaction Termination: Stop the reaction by adding 100 µL of 1M HCl.

-

Lipid Extraction: Extract the lipids by adding 200 µL of chloroform:methanol (1:1). Vortex and centrifuge to separate the phases.

-

Analysis: Spot the lower organic phase onto a silica gel Thin-Layer Chromatography (TLC) plate. Develop the TLC plate using an appropriate solvent system (e.g., chloroform:acetone:methanol:acetic acid:water at 40:15:13:12:8).

-

Detection: Dry the plate and expose it to a phosphor screen or autoradiography film to visualize the radiolabeled lipid products (PtdIns(3,5)P2 and PtdIns5P). Quantify spot intensities using densitometry.

This protocol is used to measure the effect of this compound on phosphoinositide levels in intact cells.[1][4]

-

Cell Culture: Plate cells (e.g., NIH3T3) and grow to near confluency.

-

Phosphate-Free Starvation: Wash cells with phosphate-free DMEM. Incubate in phosphate-free DMEM for 2-4 hours to deplete intracellular phosphate stores.

-

Metabolic Labeling: Replace the medium with phosphate-free DMEM containing [³²P]orthophosphate (e.g., 0.5 mCi/mL) and incubate for 18 hours to allow for equilibration of the radiolabel into the cellular ATP pool.

-

Inhibitor Treatment: Pre-treat the labeled cells with this compound at the desired concentration (e.g., 800 nM) or vehicle (DMSO) for a specified time (e.g., 40-60 minutes).

-

Cell Stimulation (Optional): If studying stimulated synthesis, add a growth factor (e.g., serum or PDGF) for a short period (e.g., 5-10 minutes) before harvesting.

-

Harvesting and Lipid Extraction: Stop the experiment by aspirating the medium and adding ice-cold 0.5 M trichloroacetic acid (TCA). Scrape the cells, pellet them, and perform a lipid extraction (e.g., using chloroform/methanol).

-

Lipid Deacylation: Dry the lipid extracts and deacylate them using methylamine to generate water-soluble glycerophosphoinositols (GroPIns).

-

HPLC Analysis: Separate the deacylated lipid head groups using a strong anion exchange High-Performance Liquid Chromatography (HPLC) system (e.g., a Partisphere SAX column) with a gradient of ammonium phosphate.

-

Quantification: Collect fractions and measure the radioactivity in each using a scintillation counter to quantify the amount of each phosphoinositide species.

Mandatory Visualizations

Conclusion

This compound is a cornerstone pharmacological tool for investigating the synthesis and function of PtdIns(3,5)P2 and PtdIns5P. Its high potency and selectivity for PIKfyve allow for acute and reversible inhibition, providing distinct advantages over genetic knockdown methods.[1] The quantitative data and detailed protocols presented in this guide offer a robust framework for researchers and drug development professionals to effectively utilize this compound in their studies, ultimately advancing the understanding of phosphoinositide signaling in health and disease. The compound's dose-dependent differential effect on PtdIns5P versus PtdIns(3,5)P2 synthesis provides a unique opportunity to dissect the specific roles of these two distinct lipid messengers.[2][10]

References

- 1. embopress.org [embopress.org]

- 2. Functional dissociation between PIKfyve-synthesized PtdIns5P and PtdIns(3,5)P2 by means of the PIKfyve inhibitor YM201636 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. A selective PIKfyve inhibitor blocks PtdIns(3,5)P2 production and disrupts endomembrane transport and retroviral budding - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of PIKfyve by this compound dysregulates autophagy and leads to apoptosis-independent neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. researchgate.net [researchgate.net]

- 9. YM201636, an inhibitor of retroviral budding and PIKfyve-catalyzed PtdIns(3,5)P2 synthesis, halts glucose entry by insulin in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.physiology.org [journals.physiology.org]

The Discovery and Initial Characterization of YM-201636: A Potent and Selective PIKfyve Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the discovery and initial characterization of YM-201636, a pyridofuropyrimidine compound identified as a potent and selective inhibitor of the lipid kinase PIKfyve. This compound specifically blocks the synthesis of phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P₂), a crucial signaling lipid involved in the regulation of endomembrane trafficking. This guide provides a comprehensive overview of the in vitro and cellular activities of this compound, detailed experimental protocols for its characterization, and a summary of its effects on cellular processes such as endosomal transport and retroviral budding.

Introduction

Phosphoinositides are key signaling molecules that regulate a multitude of cellular processes. Among them, phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P₂) plays a critical role in the regulation of endosomal and lysosomal homeostasis.[1] The synthesis of PtdIns(3,5)P₂ is catalyzed by the lipid kinase PIKfyve, which phosphorylates phosphatidylinositol 3-phosphate (PtdIns3P).[2] The development of small molecule inhibitors targeting PIKfyve has been instrumental in elucidating the cellular functions of PtdIns(3,5)P₂. This compound emerged from a drug discovery program as a highly potent and selective inhibitor of PIKfyve, providing a valuable tool for studying the physiological roles of this lipid kinase.[1][3]

Discovery and In Vitro Characterization

This compound was identified as a pyridofuropyrimidine compound with potent inhibitory activity against mammalian PIKfyve.[1][3] In vitro kinase assays demonstrated that this compound inhibits PIKfyve with a half-maximal inhibitory concentration (IC₅₀) of 33 nM.[1][4]

Kinase Selectivity Profile

The selectivity of this compound was assessed against a panel of related lipid kinases. The compound exhibits significant selectivity for PIKfyve over other phosphoinositide kinases, including the class I PI3-kinase p110α and the yeast orthologue of PIKfyve, Fab1.[1][4][5]

Table 1: In Vitro Inhibitory Activity of this compound Against Various Kinases

| Kinase Target | IC₅₀ | Reference |

| PIKfyve | 33 nM | [1][4] |

| p110α (Class IA PI3K) | 3.3 µM | [4][5] |

| Fab1 (Yeast orthologue) | >5 µM | [1][4][5] |

| Type IIγ PtdInsP kinase | >10 µM | [5] |

| Type Iα PtdInsP kinase | >2 µM | [5] |

Cellular Characterization

The cellular effects of this compound are consistent with its potent inhibition of PIKfyve and the subsequent depletion of cellular PtdIns(3,5)P₂.

Inhibition of PtdIns(3,5)P₂ Production

Treatment of cells with this compound leads to a significant and rapid decrease in the cellular levels of PtdIns(3,5)P₂. In NIH3T3 cells, treatment with 800 nM this compound for a short period resulted in an 80% reduction in PtdIns(3,5)P₂ levels.[1][4] This effect is specific to PtdIns(3,5)P₂, with minimal impact on other phosphoinositides at effective concentrations.[1]

Induction of Cytoplasmic Vacuolation

A hallmark of PIKfyve inhibition is the formation of large, swollen cytoplasmic vacuoles.[3][6] Treatment of various cell types, including NIH3T3 cells and primary hippocampal neurons, with this compound induces the rapid appearance of these vacuoles, which are derived from endosomal and lysosomal compartments.[1][6] This morphological change is reversible upon removal of the compound.[1]

Disruption of Endosomal Trafficking

PIKfyve and its product, PtdIns(3,5)P₂, are essential for the proper sorting and trafficking of cargo through the endosomal system. Inhibition of PIKfyve by this compound leads to the accumulation of late endosomal markers and disrupts the trafficking of various molecules, including the epidermal growth factor receptor (EGFR).[1]

Blockade of Retroviral Budding

The endosomal sorting complex required for transport (ESCRT) machinery, which is involved in multivesicular body formation, is also utilized by some viruses for budding from the host cell. By disrupting endosomal function, this compound has been shown to block the budding of retroviruses.[1][2]

Experimental Protocols

In Vitro Lipid Kinase Assay

This protocol describes the measurement of PIKfyve kinase activity in the presence of inhibitors.

-

Immunoprecipitation of PIKfyve:

-

Lyse cells (e.g., 3T3L1 adipocytes) in a suitable lysis buffer containing protease inhibitors.

-

Clarify the lysate by centrifugation.

-

Incubate the supernatant with an anti-PIKfyve antibody overnight at 4°C.

-

Add protein A/G-agarose beads and incubate for a further 1-2 hours.

-

Wash the beads extensively with lysis buffer and then with kinase assay buffer.

-

-

Kinase Reaction:

-

Resuspend the beads in kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA).

-

Add the lipid substrate (e.g., 100 µM PtdIns3P).

-

Add varying concentrations of this compound or vehicle (DMSO).

-

Initiate the reaction by adding ATP mix containing [γ-³²P]ATP (e.g., 50 µM ATP, 5-10 µCi [γ-³²P]ATP).

-

Incubate at 37°C for 15-30 minutes.

-

-

Lipid Extraction and Analysis:

-

Stop the reaction by adding a stop solution (e.g., 1 M HCl).

-

Extract the lipids using a chloroform/methanol mixture.

-

Separate the lipids by thin-layer chromatography (TLC).

-

Visualize the radiolabeled lipid products by autoradiography and quantify using a phosphorimager.

-

Cellular Vacuolation Assay

This protocol outlines the procedure for observing this compound-induced vacuole formation in cultured cells.

-

Cell Culture:

-

Plate cells (e.g., NIH3T3 or HeLa cells) on glass coverslips in a multi-well plate and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with varying concentrations of this compound (e.g., 100 nM to 1 µM) or vehicle (DMSO) for a specified time (e.g., 1-4 hours).

-

-

Microscopy:

-

Observe the cells using phase-contrast or differential interference contrast (DIC) microscopy to visualize the formation of cytoplasmic vacuoles.

-

For more detailed analysis, fix the cells and stain with markers for endosomes (e.g., anti-EEA1) or lysosomes (e.g., anti-LAMP1) followed by fluorescence microscopy.

-

Measurement of Cellular Phosphoinositide Levels

This protocol describes the metabolic labeling and analysis of phosphoinositides in cells treated with this compound.

-

Metabolic Labeling:

-

Incubate cells (e.g., NIH3T3 cells) in phosphate-free media containing [³²P]orthophosphate for several hours to label the cellular ATP pool.

-

-

Compound Treatment and Cell Stimulation:

-

Treat the labeled cells with this compound or vehicle for the desired time.

-

If required, stimulate the cells with an agonist (e.g., serum or a growth factor) to induce phosphoinositide turnover.

-

-

Lipid Extraction and Deacylation:

-

Stop the labeling and lyse the cells.

-

Extract the total lipids.

-

Deacylate the phosphoinositides to generate water-soluble glycerophosphoinositols.

-

-

HPLC Analysis:

-

Separate the different glycerophosphoinositols by high-performance liquid chromatography (HPLC) using an anion-exchange column.

-

Detect the radiolabeled glycerophosphoinositols using an in-line scintillation counter.

-

Quantify the peaks corresponding to the different phosphoinositide species.

-

Signaling Pathways and Experimental Workflows

PIKfyve Signaling Pathway and Inhibition by this compound

References

- 1. embopress.org [embopress.org]

- 2. YM201636, an inhibitor of retroviral budding and PIKfyve-catalyzed PtdIns(3,5)P2 synthesis, halts glucose entry by insulin in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of PIKfyve by this compound Dysregulates Autophagy and Leads to Apoptosis-Independent Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. Functional dissociation between PIKfyve-synthesized PtdIns5P and PtdIns(3,5)P2 by means of the PIKfyve inhibitor YM201636 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The effects of PIKfyve inhibitor YM201636 on claudins and malignancy potential of nonsmall cell cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

YM-201636: A Potent and Selective PIKfyve Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

YM-201636 is a potent and selective small molecule inhibitor of PIKfyve kinase.[1][2][3] This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and its effects on various cellular processes. Detailed experimental protocols and visualizations of key signaling pathways are presented to facilitate its application in research and drug development.

Chemical and Physical Properties

This compound is a pyridofuropyrimidine compound with a molecular formula of C25H21N7O3 and a molecular weight of 467.48 g/mol .[1] Its Chemical Abstracts Service (CAS) number is 371942-69-7.[1][2][3]

| Property | Value | Reference |

| CAS Number | 371942-69-7 | [1][2][3] |

| Molecular Formula | C25H21N7O3 | [3] |

| Molecular Weight | 467.48 g/mol | [1][2] |

| Formal Name | 6-amino-N-[3-[4-(4-morpholinyl)pyrido[3',2':4,5]furo[3,2-d]pyrimidin-2-yl]phenyl]-3-pyridinecarboxamide | [3] |

Mechanism of Action and Biological Activity

This compound functions as a highly potent and selective inhibitor of PIKfyve, a lipid kinase that phosphorylates phosphatidylinositol 3-phosphate (PtdIns3P) to generate phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2).[1][4]

Kinase Specificity and Potency

This compound exhibits a high degree of selectivity for mammalian PIKfyve, with a reported half-maximal inhibitory concentration (IC50) of 33 nM.[1][2][4] Its inhibitory activity against other kinases is significantly lower, demonstrating approximately 100-fold selectivity over the class IA phosphoinositide 3-kinase (PI3K) p110α (IC50 of 3.3 µM).[1][2][4] Notably, the yeast orthologue of PIKfyve, Fab1, is insensitive to this compound (IC50 > 5 µM).[1][2][4]

| Target Kinase | IC50 | Reference |

| PIKfyve (mammalian) | 33 nM | [1][2][4] |

| p110α (PI3K) | 3.3 µM | [1] |

| Fab1 (yeast PIKfyve) | > 5 µM | [1][2][4] |

Cellular Effects

The inhibition of PIKfyve by this compound leads to a rapid decrease in the cellular levels of PtdIns(3,5)P2.[4] This disruption of phosphoinositide metabolism has profound effects on various cellular processes, including:

-

Endosomal Trafficking: Treatment with this compound disrupts endomembrane transport, leading to the formation of enlarged endosomes.[1][3] This phenotype mimics the effect of depleting PIKfyve using siRNA.[2][3]

-

Retroviral Budding: this compound has been shown to block the budding and release of retroviruses from infected cells, likely by interfering with the endosomal sorting complex required for transport (ESCRT) machinery.[1][3]

-

Insulin Signaling: In adipocytes, this compound inhibits both basal and insulin-activated glucose uptake with an IC50 of 54 nM.[1][3][5] It also completely blocks the insulin-dependent activation of class IA PI3K at a concentration of 0.1 µM.[2][5]

-

Autophagy: this compound has been reported to suppress the growth of liver cancer cells through the induction of autophagy.[2]

Signaling Pathway

The primary mechanism of this compound involves the direct inhibition of PIKfyve, which in turn blocks the synthesis of PtdIns(3,5)P2 from its precursor PtdIns3P. This disruption affects downstream cellular processes that are dependent on PtdIns(3,5)P2 signaling.

Caption: Inhibition of PIKfyve by this compound blocks PtdIns(3,5)P2 production.

Experimental Protocols

In Vitro PIKfyve Kinase Assay

This protocol is a representative method for assessing the in vitro inhibitory activity of this compound against PIKfyve.

Materials:

-

Recombinant PIKfyve enzyme

-

PtdIns3P substrate

-

[γ-32P]ATP

-

Kinase reaction buffer

-

This compound

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the kinase buffer, PtdIns3P substrate, and recombinant PIKfyve enzyme.

-

Add varying concentrations of this compound or vehicle control (e.g., DMSO) to the reaction mixture.

-

Initiate the kinase reaction by adding [γ-32P]ATP.

-

Incubate the reaction at the optimal temperature and time for PIKfyve activity.

-

Stop the reaction and separate the radiolabeled product (PtdIns(3,5)P2) from the unreacted [γ-32P]ATP using an appropriate method (e.g., thin-layer chromatography).

-

Quantify the amount of radiolabeled product using a scintillation counter.

-

Calculate the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular PtdIns(3,5)P2 Measurement

This protocol outlines a general workflow for measuring the effect of this compound on cellular PtdIns(3,5)P2 levels.

Caption: Workflow for measuring cellular PtdIns(3,5)P2 levels after this compound treatment.

Procedure:

-

Culture cells (e.g., NIH3T3 cells) to the desired confluency.

-

Treat the cells with the desired concentration of this compound or a vehicle control for a specified period.

-

Metabolically label the cells with [32P]orthophosphate to incorporate radioactivity into the cellular phosphoinositide pool.

-

After labeling, lyse the cells and extract the total lipids.

-

Separate the different phosphoinositide species using high-performance liquid chromatography (HPLC).

-

Quantify the amount of radioactivity in the PtdIns(3,5)P2 peak to determine its cellular level.

-

Compare the PtdIns(3,5)P2 levels in this compound-treated cells to those in control-treated cells.

Conclusion

This compound is a valuable pharmacological tool for studying the biological roles of PIKfyve and its product, PtdIns(3,5)P2. Its high potency and selectivity make it a suitable probe for dissecting the intricate cellular processes regulated by this signaling lipid. The information and protocols provided in this guide are intended to support the effective use of this compound in research and to facilitate further investigations into its therapeutic potential.

References

The Core Mechanism of YM-201636-Induced Vacuolation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the molecular mechanisms by which YM-201636, a potent small-molecule inhibitor, induces cytoplasmic vacuolation. The content herein provides a comprehensive overview of the signaling pathways, experimental evidence, and methodologies crucial for understanding and investigating this cellular phenomenon.

Executive Summary

This compound is a selective inhibitor of PIKfyve, a lipid kinase responsible for the synthesis of phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P₂) and phosphatidylinositol 5-phosphate (PtdIns5P). Inhibition of PIKfyve by this compound disrupts endosomal and lysosomal homeostasis, leading to the formation of large cytoplasmic vacuoles.[1][2] The primary mechanism involves the impairment of endolysosomal trafficking and an accumulation of intracellular ammonium, resulting in osmotic swelling of these organelles.[3] This guide will dissect the intricate signaling cascade, present key quantitative data, and provide detailed experimental protocols for studying this compound-induced vacuolation.

The Central Role of PIKfyve Inhibition

This compound exerts its effect by directly targeting and inhibiting the enzymatic activity of PIKfyve.[1] This inhibition sets off a cascade of events that culminate in the dramatic formation of cytoplasmic vacuoles.

Disruption of Phosphoinositide Metabolism

PIKfyve is the principal enzyme that phosphorylates phosphatidylinositol 3-phosphate (PtdIns3P) to generate PtdIns(3,5)P₂.[1] this compound binding to PIKfyve blocks this conversion, leading to a significant reduction in cellular levels of PtdIns(3,5)P₂.[1] Notably, this compound also inhibits the production of PtdIns5P, in some cases more potently at lower concentrations than its effect on PtdIns(3,5)P₂.[2] PtdIns(3,5)P₂ is a critical signaling lipid that regulates the fission and maturation of endosomes and lysosomes.[4] Its depletion is a key initiating event in vacuolation.

Impaired Endosomal and Lysosomal Trafficking

The reduction in PtdIns(3,5)P₂ levels has profound consequences for intracellular membrane trafficking. Specifically, PIKfyve inhibition leads to:

-

Blocked Endosome Maturation: The transition from early to late endosomes and the subsequent fusion with lysosomes are impaired.[5]

-

Defective Lysosomal Fission: The budding of vesicles from lysosomes for recycling and reformation is inhibited, leading to the enlargement of these organelles.[4]

-

Disrupted Retrograde Trafficking: The transport of cargo from endosomes back to the trans-Golgi network (TGN) is compromised.[4][6]

This disruption in trafficking causes the accumulation of endolysosomal compartments, which are the precursors to the observed vacuoles.[1][7]

Ammonium Accumulation and Osmotic Swelling

A critical and more recent finding is that PIKfyve inhibition by this compound leads to the accumulation of ammonium ions (NH₄⁺) within the lumen of endosomes and lysosomes.[3] The proposed mechanism is an interference with the normal efflux of NH₄⁺ from these acidic organelles.[3] This accumulation of solutes increases the intra-organellar osmotic pressure, driving an influx of water and causing the dramatic swelling of the endolysosomes, which manifest as large vacuoles.[3] The presence of glutamine or ammonium in the culture medium can enhance this vacuolation effect.[3]

Quantitative Data on this compound Activity

The following tables summarize key quantitative data from various studies on the effects of this compound.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Kinase | IC₅₀ (nM) | Source |

| PIKfyve | 33 | Jefferies et al., 2008[1] |

| p110α (PI3K) | 3000 | Jefferies et al., 2008[1] |

Table 2: Effect of this compound on Cellular Phosphoinositide Levels

| Cell Line | This compound Conc. (nM) | Duration (min) | PtdIns(3,5)P₂ Reduction (%) | PtdIns5P Reduction (%) | Source |

| NIH3T3 | 800 | Not Specified | ~80 | Not Reported | Jefferies et al., 2008[1] |

| 3T3L1 Adipocytes | 160 | 30 | 28-46 | 62-71 | Sbrissa et al., 2008[2] |

Table 3: Cellular Effects of this compound

| Cell Line | This compound Conc. (µM) | Duration (h) | Observed Effect | Source |

| NIH3T3 | 0.8 | 2 | Swelling of endosomal vesicles. | Jefferies et al., 2008[1] |

| Primary Hippocampal Neurons | 1 | 4 | Significant increase in vacuole size and number. | Martin et al., 2013[8] |

| DU145 Prostate Cancer Cells | 1 | 24 | Formation of numerous enlarged vacuoles derived from late endosomes and lysosomes. | Chikanishi et al., 2022[3] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound-Induced Vacuolation

Caption: Mechanism of this compound-induced vacuolation.

Experimental Workflow for Studying Vacuolation

References

- 1. A selective PIKfyve inhibitor blocks PtdIns(3,5)P2 production and disrupts endomembrane transport and retroviral budding - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Functional dissociation between PIKfyve-synthesized PtdIns5P and PtdIns(3,5)P2 by means of the PIKfyve inhibitor YM201636 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Roles of PIKfyve in multiple cellular pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PIKfyve Regulates the Endosomal Localization of CpG Oligodeoxynucleotides to Elicit TLR9-Dependent Cellular Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PIKfyve Regulation of Endosome-Linked Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. Inhibition of PIKfyve by this compound Dysregulates Autophagy and Leads to Apoptosis-Independent Neuronal Cell Death | PLOS One [journals.plos.org]

The Role of YM-201636 in Elucidating Lipid Kinase Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of YM-201636, a potent and selective small-molecule inhibitor of PIKfyve, a lipid kinase crucial for the synthesis of phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P₂). This compound has emerged as an invaluable tool for dissecting the complex roles of PIKfyve and its downstream signaling pathways in a multitude of cellular processes, including endosomal trafficking, autophagy, and retroviral budding. This document details the mechanism of action of this compound, summarizes its inhibitory activity, provides key experimental protocols for its use, and visualizes its impact on cellular signaling pathways.

Core Mechanism and Selectivity

This compound is a pyridofuropyrimidine compound that exerts its effects by directly inhibiting the catalytic activity of PIKfyve, the primary enzyme responsible for phosphorylating phosphatidylinositol 3-phosphate (PtdIns3P) to produce PtdIns(3,5)P₂.[1][2] This inhibition is highly specific, making this compound a preferred tool for studying PIKfyve-dependent processes. The compound demonstrates significantly less potency against other lipid kinases, such as class I phosphoinositide 3-kinases (PI3Ks), as detailed in the quantitative data below.

Quantitative Data: Inhibitory Activity of this compound

The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of this compound against various lipid kinases, highlighting its selectivity for PIKfyve.

| Kinase Target | IC₅₀ Value | Notes | Reference(s) |

| PIKfyve (mammalian) | 33 nM | Potent and primary target. | [1][2][3][4] |

| p110α (Class IA PI3K) | 3 µM (3000 nM) | Approximately 100-fold less potent than against PIKfyve. | [1][2][3] |

| p110α (alternative value) | 3.3 µM (3300 nM) | [4] | |

| Fab1 (yeast orthologue of PIKfyve) | >5 µM (>5000 nM) | Insensitive to this compound, allowing for rescue experiments. | [1][2][3] |

| Type Iα PtdInsP kinase (mouse) | >2 µM (>2000 nM) | [1][2] | |

| Type IIγ PtdInsP kinase | No inhibition at 10 µM | [1][2] |

Impact on Cellular Processes and Signaling Pathways

Inhibition of PIKfyve by this compound leads to a rapid depletion of cellular PtdIns(3,5)P₂, a critical signaling lipid that regulates the function and dynamics of late endosomes and lysosomes.[1] This disruption has profound consequences on several interconnected cellular pathways.

Endosomal Trafficking and Lysosome Function

The most prominent effect of this compound treatment is the dramatic swelling of late endosomes and lysosomes, leading to the formation of large cytoplasmic vacuoles.[1][5][6][7] This phenotype arises from defects in endosomal sorting and membrane fission events that are dependent on PtdIns(3,5)P₂.[8] The proper recycling of receptors, such as the cation-independent mannose-6-phosphate receptor (CI-MPR), from the late endosome is also impaired.[1][2]

Figure 1: this compound disrupts endosomal trafficking by inhibiting PIKfyve.

Autophagy

This compound has been shown to dysregulate autophagy, a cellular process for degrading and recycling cellular components.[5][6][7] Treatment with this compound leads to an accumulation of the autophagosomal marker LC3-II, suggesting a blockage in the later stages of autophagy, specifically the fusion of autophagosomes with lysosomes or the degradation of autolysosomal content.[5][7] This can ultimately contribute to apoptosis-independent cell death in some cell types, such as neurons.[5][6][7]

Figure 2: this compound impairs autophagic flux leading to LC3-II accumulation.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound to study lipid kinase function.

In Vitro Lipid Kinase Assay

This assay is used to directly measure the inhibitory effect of this compound on the enzymatic activity of PIKfyve.

Materials:

-

Recombinant PIKfyve enzyme

-

This compound (dissolved in DMSO)

-

Lipid substrate: Phosphatidylinositol 3-phosphate (PtdIns3P)

-

[γ-³²P]ATP

-

Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA)

-

Thin-layer chromatography (TLC) plates and developing solvent

Procedure:

-

Pre-incubate the recombinant PIKfyve enzyme with varying concentrations of this compound or DMSO (vehicle control) in the kinase assay buffer for 15 minutes at 37°C.[9]

-

Initiate the kinase reaction by adding the lipid substrate (PtdIns3P) and [γ-³²P]ATP.

-

Incubate the reaction for a defined period (e.g., 15 minutes) at 37°C.[9]

-

Stop the reaction by adding an acidic solution (e.g., 1 M HCl).[1]

-

Extract the lipids from the reaction mixture.

-

Spot the extracted lipids onto a TLC plate and separate them using an appropriate solvent system.

-

Visualize the radiolabeled lipid products by autoradiography.

-

Quantify the radioactivity of the spots corresponding to PtdIns(3,5)P₂ to determine the extent of inhibition and calculate the IC₅₀ value.[10]

Cellular Phosphoinositide Analysis

This method is used to assess the in vivo effect of this compound on the levels of phosphoinositides within cells.

Materials:

-

Cell line of interest (e.g., NIH3T3)

-

[³²P]orthophosphate

-

This compound

-

Cell lysis buffer and lipid extraction reagents

-

High-performance liquid chromatography (HPLC) system

Procedure:

-

Metabolically label the cells by incubating them in a phosphate-free medium containing [³²P]orthophosphate.[2]

-

Treat the labeled cells with the desired concentration of this compound (e.g., 800 nM) or vehicle for a specified time.[1][2]

-

Lyse the cells and extract the phosphoinositides.

-

Analyze the extracted lipids by HPLC to separate the different phosphoinositide species.[1]

-

Quantify the amount of radioactivity in the peak corresponding to PtdIns(3,5)P₂ to determine the effect of this compound on its cellular levels.[2]

Immunofluorescence Microscopy for Endosomal Markers

This technique visualizes the morphological changes in endosomes and the localization of endosomal proteins upon this compound treatment.

Materials:

-

Cells grown on coverslips

-

This compound

-

Primary antibodies against endosomal markers (e.g., EEA1 for early endosomes, LAMP1 for late endosomes/lysosomes)

-

Fluorescently labeled secondary antibodies

-

Fluorescence microscope

Procedure:

-

Treat the cells with this compound (e.g., 800 nM for 2 hours) or vehicle.[2]

-

Fix the cells with paraformaldehyde.

-

Permeabilize the cells (e.g., with Triton X-100).

-

Incubate the cells with the primary antibody against the endosomal marker of interest.

-

Wash and incubate with the corresponding fluorescently labeled secondary antibody.

-

Mount the coverslips on microscope slides.

-

Visualize and capture images using a fluorescence microscope to observe changes in the size, morphology, and distribution of the stained organelles.[2]

Figure 3: Workflow for immunofluorescence analysis of endosomal markers.

Applications in Drug Development and Research

The highly specific nature of this compound makes it an indispensable tool for validating PIKfyve as a potential therapeutic target in various diseases. Its ability to induce autophagy defects and cell death has prompted investigations into its anticancer properties, particularly in liver cancer and non-small cell lung cancer.[11][12] Furthermore, its role in modulating endosomal trafficking has implications for research into neurodegenerative diseases and viral infections, as retroviral budding is also inhibited by this compound.[1][5]

By providing a means to acutely and selectively inhibit PIKfyve, this compound allows researchers to dissect the intricate signaling networks governed by PtdIns(3,5)P₂ and to explore the therapeutic potential of targeting this critical lipid kinase.

References

- 1. embopress.org [embopress.org]